2,6-Diethylcyclohexanone
Description
2,6-Diethylcyclohexanone (C₁₀H₁₈O) is a cyclohexanone derivative with ethyl substituents at the 2- and 6-positions. Cyclohexanone derivatives are widely studied for their conformational flexibility, reactivity in organic synthesis, and biological activities, including cytotoxicity .
Properties
CAS No. |
16519-68-9 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,6-diethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-3-8-6-5-7-9(4-2)10(8)11/h8-9H,3-7H2,1-2H3 |
InChI Key |
CATGMLRVPMQRJQ-UHFFFAOYSA-N |
SMILES |
CCC1CCCC(C1=O)CC |
Canonical SMILES |
CCC1CCCC(C1=O)CC |
Synonyms |
2,6-Diethylcyclohexanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The substitution pattern and alkyl/aryl groups significantly influence physical properties. Key comparisons include:
Table 1: Physical Properties of Selected Cyclohexanone Derivatives
*Estimated values for this compound based on structural analogs.
- Conversely, electron-donating ethyl groups may slightly deactivate the ketone toward electrophilic reactions .
- Isomerism: Like 2,6-dimethylcyclohexanone, the diethyl derivative likely exists as cis/trans isomers, influencing its reactivity and interactions in catalytic systems .
Crystallographic and Conformational Studies
- Crystal Packing: X-ray studies of 2,6-bis(2,4-dimethylbenzylidene)cyclohexanone reveal a non-planar cyclohexanone ring with arylidene groups in pseudo-equatorial positions . Ethyl substituents in this compound may enforce similar distortions, affecting solid-state packing and solubility.
- Symmetry : Molecular symmetry (e.g., C₂ symmetry in bis(arylidene) derivatives) influences intermolecular interactions and crystallinity .
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